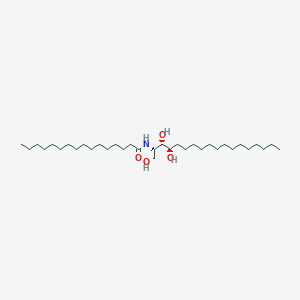
Isochavicinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperic acid, also known as piperate, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Piperic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, piperic acid is primarily located in the membrane (predicted from logP). Outside of the human body, piperic acid can be found in herbs and spices and pepper (spice). This makes piperic acid a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Chemical Characterization and Isomerization Studies
- Isochavicinic acid, along with its isomers piperinic, chavicinic, and isopiperinic acids, has been studied for its spectral characteristics. These compounds are obtained through irradiation of piperinic acid and have been separated using counter-current distribution methods (Cleyn & Verzele, 2010).
- Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized for the structural elucidation of isochavicinic acid and its related isomers, providing insights into their molecular configurations and chemical properties (Anteunis, Cleyn & Verzele, 1972).
Environmental Applications in Biochar Studies
- Studies have explored the influence of biochar addition on composting manures, where the chemical composition of humic substances, including isochavicinic acid, changes during composting. This research helps understand how biochar influences the quality and characteristics of compost (Jindo et al., 2016).
- The impact of pyrolysis temperature on dissolved organic matter from biochars derived from various sources, including compounds like isochavicinic acid, has been studied. These findings are significant for water and wastewater treatments, revealing how biochar application can affect the environment (Wu et al., 2019).
Applications in Soil and Agriculture
- Research on the use of biochar as a bulking agent for the composting of poultry manure has been conducted, focusing on the degradation of organic matter and humification, which includes compounds like isochavicinic acid. Such studies provide valuable insights for agricultural practices and soil health (Dias et al., 2010).
- The potential release of dissolved organic matter from agricultural residues-based biochars, including isochavicinic acid, has been predicted using fluorescence and ultraviolet absorbance. This research is relevant for understanding the environmental implications of biochar application in agriculture (Li et al., 2017).
Propriétés
Numéro CAS |
495-87-4 |
|---|---|
Nom du produit |
Isochavicinic acid |
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
(2E,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2+ |
Clé InChI |
RHBGITBPARBDPH-HSFFGMMNSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C\C(=O)O |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
melting_point |
215°C |
Autres numéros CAS |
5285-18-7 |
Description physique |
Solid |
Pictogrammes |
Acute Toxic |
Synonymes |
piperinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1252023.png)








